

Application Note: Comprehensive NMR Characterization of 1-(2,4,5-Trihydroxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2,4,5-Trihydroxyphenyl)ethanone

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Abstract

This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of **1-(2,4,5-Trihydroxyphenyl)ethanone**, a key intermediate in organic synthesis and a member of the hydroxyacetophenone class of compounds. This document is intended for researchers, scientists, and drug development professionals. It outlines the requisite steps for sample preparation, data acquisition using 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, and in-depth spectral analysis for unambiguous structural elucidation. The causality behind experimental choices, such as solvent selection and the application of specific 2D NMR techniques, is explained to ensure technical accuracy and reproducibility.

Introduction

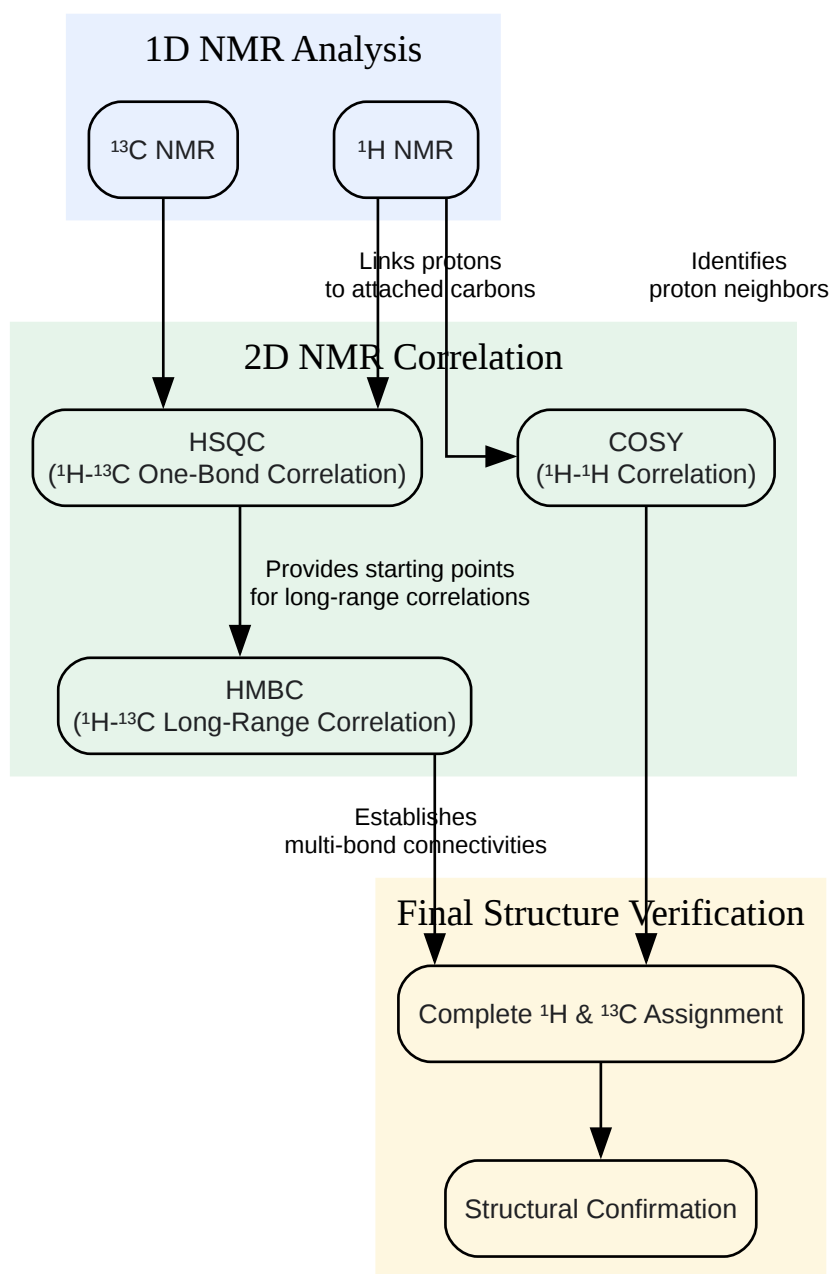
1-(2,4,5-Trihydroxyphenyl)ethanone (molecular formula: $\text{C}_8\text{H}_8\text{O}_4$, molecular weight: 168.15 g/mol) is a substituted acetophenone with a trihydroxylated phenyl ring.^{[1][2]} Its structure presents a unique arrangement of functional groups—a ketone and three phenolic hydroxyl groups—that are crucial to its chemical reactivity and potential biological activity. Accurate and thorough characterization of this molecule is paramount for its application in medicinal chemistry, natural product synthesis, and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in

solution. This guide details the application of a suite of NMR experiments to fully assign the proton (^1H) and carbon (^{13}C) chemical shifts and to establish the connectivity within the molecule.

Experimental Design & Rationale

A multi-dimensional NMR approach is essential for the complete structural assignment of **1-(2,4,5-Trihydroxyphenyl)ethanone**. While 1D ^1H and ^{13}C NMR provide initial information on the chemical environments of the nuclei, 2D correlation experiments are required to piece together the molecular framework.

Workflow for Structural Elucidation



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Figure 1: Logical workflow for the NMR-based structural elucidation of **1-(2,4,5-Trihydroxyphenyl)ethanone**.

Protocols

PART 1: Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR spectra of phenolic compounds. Deuterated dimethyl sulfoxide (DMSO- d_6) is highly recommended as it is an aprotic, strongly hydrogen-bonding solvent that allows for the observation of the typically broad phenolic hydroxyl proton signals as sharper resonances.[3][4]

Materials:

- **1-(2,4,5-Trihydroxyphenyl)ethanone** ($\geq 97\%$ purity)[1]
- Deuterated Dimethyl Sulfoxide (DMSO- d_6 , 99.9 atom % D)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes

Procedure:

- Accurately weigh approximately 10-15 mg of **1-(2,4,5-Trihydroxyphenyl)ethanone**.
- Dissolve the sample in 0.6 mL of DMSO- d_6 in a clean, dry vial.
- Vortex the mixture until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely and ensure no air bubbles are trapped in the bottom of the tube.

PART 2: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[5]

Instrument Parameters (Example for a 400 MHz Spectrometer):

Experiment	Nucleus	Spectral Width (ppm)	Acquisition Time (s)	Relaxation Delay (s)	Number of Scans
^1H NMR	^1H	-2 to 14	4.0	2.0	16
^{13}C NMR	^{13}C	-10 to 220	1.5	2.0	1024
COSY	$^1\text{H}/^1\text{H}$	-2 to 14	0.256	1.5	8
HSQC	$^1\text{H}/^{13}\text{C}$	^1H : -2 to 14 ^{13}C : 0 to 180	0.128	1.5	16

| HMBC | $^1\text{H}/^{13}\text{C}$ | ^1H : -2 to 14 ^{13}C : 0 to 220 | 0.256 | 1.5 | 32 |

Data Processing and Analysis

The acquired raw data should be processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing. For ^1H NMR, the residual DMSO solvent peak at δ 2.50 ppm is used for calibration. For ^{13}C NMR, the DMSO- d_6 solvent peak at δ 39.52 ppm is used.

Molecular Structure and Atom Numbering

Figure 2: Structure and IUPAC numbering of **1-(2,4,5-Trihydroxyphenyl)ethanone**.

^1H NMR Spectral Data Analysis

The ^1H NMR spectrum provides the initial overview of the proton environments.

- Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to H-3 and H-6. The significant shielding is due to the electron-donating effects of the three hydroxyl groups.
- Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl group (H-8) is expected in the upfield region (δ 2.0-3.0 ppm).

- Hydroxyl Protons: Three distinct, potentially broad singlets for the phenolic hydroxyl protons (2-OH, 4-OH, 5-OH) are anticipated at lower field (δ 8.0-12.0 ppm). Their chemical shifts are sensitive to concentration and temperature.[6]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

- Carbonyl Carbon: The ketone carbonyl carbon (C-7) will appear significantly downfield (δ > 190 ppm).
- Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). Carbons attached to the electron-donating hydroxyl groups (C-2, C-4, C-5) will be shielded relative to the unsubstituted C-1, while the carbons ortho and para to the acetyl group will also show distinct shifts.
- Methyl Carbon: The methyl carbon (C-8) of the acetyl group will be found in the upfield region (δ 20-30 ppm).

2D NMR Spectral Analysis

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this molecule, the COSY spectrum is expected to be simple, primarily showing no cross-peaks between the isolated aromatic (H-3, H-6) and methyl (H-8) protons, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[7] This is a crucial step for assigning the protonated carbons.

- A cross-peak will link the signal of H-3 to C-3.
- A cross-peak will link the signal of H-6 to C-6.
- A cross-peak will link the methyl proton signal (H-8) to the methyl carbon (C-8).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (2JCH , 3JCH). This is the key experiment for assembling the molecular skeleton by connecting the quaternary carbons and different spin systems.

- H-3 Correlations: Expect correlations from H-3 to C-1, C-2, C-4, and C-5.
- H-6 Correlations: Expect correlations from H-6 to C-1, C-2, C-4, and C-5.
- H-8 (Methyl) Correlations: Crucially, the methyl protons (H-8) will show a strong correlation to the carbonyl carbon (C-7) and a key correlation to the aromatic carbon C-1, confirming the attachment of the acetyl group to the phenyl ring.

Expected NMR Data Summary

The following table presents predicted chemical shifts based on known substituent effects and data from similar compounds.[\[8\]](#)

Table 1: Predicted 1H and ^{13}C NMR Data for **1-(2,4,5-Trihydroxyphenyl)ethanone** in DMSO- d_6 .

Position	Atom	Predicted ^1H δ (ppm), Mult.	Predicted ^{13}C δ (ppm)	Key HMBC Correlations from ^1H
1	C	-	~115.0	-
2	C-OH	2-OH: ~11.5, s	~150.0	-
3	CH	H-3: ~6.3, s	~104.0	C-1, C-2, C-4, C-5
4	C-OH	4-OH: ~9.5, s	~152.0	-
5	C-OH	5-OH: ~9.0, s	~140.0	-
6	CH	H-6: ~7.0, s	~118.0	C-1, C-2, C-4, C-5
7	C=O	-	~203.0	-
8	CH ₃	H-8: ~2.5, s	~27.0	C-1, C-7

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, an unambiguous structural characterization of **1-(2,4,5-Trihydroxyphenyl)ethanone** can be achieved. The combination of ^1H , ^{13}C , COSY, HSQC, and HMBC spectra provides a self-validating system for the complete assignment of all proton and carbon resonances. This detailed protocol and the accompanying rationale serve as a robust guide for researchers, ensuring the generation of high-quality, reproducible data critical for quality control, reaction monitoring, and further scientific investigation involving this compound.

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